Cas no 55396-22-0 (7-Ketocampesterol)

7-Ketocampesterol 化学的及び物理的性質
名前と識別子
-
- Ergost-5-en-7-one, 3-hydroxy-, (3b,24R)-
- Ergost-5-en-7-one, 3-hydroxy-, (3β,24R)-
- 3beta-hydroxycampest-5-en-7-one
- 55396-22-0
- 7-Ketocampesterol
-
- インチ: InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,26+,27+,28-/m1/s1
- InChIKey: LTLKHSBYMNKWPF-KANLMKGOSA-N
- ほほえんだ: CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
計算された属性
- せいみつぶんしりょう: 414.349780706g/mol
- どういたいしつりょう: 414.349780706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.7
- トポロジー分子極性表面積: 37.3Ų
7-Ketocampesterol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | K484990-1mg |
7-Ketocampesterol |
55396-22-0 | 1mg |
$ 207.00 | 2023-04-15 | ||
TRC | K484990-25mg |
7-Ketocampesterol |
55396-22-0 | 25mg |
$ 1800.00 | 2023-09-07 | ||
TRC | K484990-5mg |
7-Ketocampesterol |
55396-22-0 | 5mg |
$ 953.00 | 2023-04-15 | ||
TRC | K484990-10mg |
7-Ketocampesterol |
55396-22-0 | 10mg |
$ 1642.00 | 2023-04-15 |
7-Ketocampesterol 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives
7-Ketocampesterolに関する追加情報
Comprehensive Introduction to 7-Ketocampesterol (CAS No. 55396-22-0): Properties, Applications, and Research Insights
7-Ketocampesterol (CAS No. 55396-22-0) is a naturally occurring oxidized derivative of campesterol, a plant sterol widely studied for its potential biological activities. This compound belongs to the class of oxysterols, which are oxygenated cholesterol derivatives gaining attention in nutritional science, pharmacology, and cosmetic research. With the increasing consumer interest in plant-based bioactive compounds and natural antioxidants, 7-Ketocampesterol has emerged as a subject of scientific exploration due to its structural uniqueness and metabolic interactions.
The molecular structure of 7-Ketocampesterol features a ketone group at the C-7 position, distinguishing it from its parent compound campesterol. This modification influences its physicochemical properties, including solubility and reactivity, making it relevant for applications in functional foods and nutraceutical formulations. Recent studies suggest potential roles in modulating lipid metabolism, a topic highly searched in contexts like "natural cholesterol management" and "plant sterols for heart health".
In cosmetic science, 7-Ketocampesterol is investigated for its stability under oxidative stress, aligning with trending searches such as "anti-aging phytochemicals" and "skin barrier enhancers". Its interaction with skin enzymes may support formulations targeting oxidative damage prevention, a key concern in anti-pollution skincare—a rapidly growing market segment.
Analytical methods for detecting 7-Ketocampesterol include HPLC-MS and GC-MS, critical for quality control in supplements. Researchers emphasize its quantification in processed foods, responding to queries like "how to identify oxidized sterols in oils". Thermal processing of plant oils may increase its levels, linking to discussions on "food processing safety".
Current limitations include scarce clinical data, prompting searches like "7-Ketocampesterol bioavailability studies". Future research directions may explore synergies with other phytosterols, addressing holistic approaches to metabolic health—an area with high SEO traction among integrative medicine audiences.
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